molecular formula C9H7ClN2 B2643786 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 103589-67-9

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2643786
CAS No.: 103589-67-9
M. Wt: 178.62
InChI Key: FLEGGCQGXMOSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile (: 103589-67-9) is a high-value bicyclic heterocyclic compound with a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol. This reagent serves as a versatile and critical synthetic building block in medicinal chemistry and drug discovery research. The structure combines a pyridine ring fused with a cyclopentane ring, functionalized with both a chloro and a cyano (nitrile) group. The chloro substituent at the 3-position is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution, allowing for the introduction of diverse structural motifs. The electron-withdrawing nitrile group at the 4-position influences the electronic properties of the ring system and can serve as a precursor for transforming into other functional groups such as amides, carboxylic acids, or tetrazoles. This core scaffold is structurally analogous to alkaloids like gentianine and gentianidine, which are known for a wide range of bioactivities . As such, it is a privileged structure in the design and synthesis of novel neurotropic agents. Research indicates that hybrid compounds containing similar fused pyridine cores exhibit significant anticonvulsant, anxiolytic, and antidepressant activities in preclinical models, making this compound a valuable precursor in central nervous system (CNS) drug discovery programs . Handling and Safety: For research use only. Not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Storage: Store under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEGGCQGXMOSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile as a promising candidate in cancer therapy. A notable study demonstrated that derivatives of pyridine and chromene scaffolds, including this compound, exhibited significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB 231. The compound showed an impressive IC50 value of 4.55 μM against MCF-7 cells, outperforming traditional chemotherapeutics like 5-fluorouracil .

1.2 Vasorelaxant Activity

In addition to its anticancer properties, this compound has been investigated for its vasorelaxant effects. The vasodilation activity was assessed using isolated thoracic aortic rings pre-contracted with norepinephrine. Compounds similar to this compound showed enhanced vasorelaxant effects when combined with specific substituents on the cycloheptapyridine ring . This dual functionality positions it as a candidate for treating conditions related to cardiovascular health.

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in the pyridine framework have been linked to increased antimicrobial efficacy . This finding opens avenues for developing new antimicrobial agents based on the cyclopentapyridine structure.

2.2 Neuroprotective Effects

Emerging studies suggest that cyclopentapyridine derivatives may also possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and potential reduction of neuroinflammation, which could be beneficial in neurodegenerative diseases .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of this compound have led to its exploration in organic electronics. Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and charge transport characteristics are under investigation for improving device performance .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer therapyIC50 = 4.55 μM against MCF-7 cells
Vasorelaxant agentEnhanced vasodilation observed in pre-contracted aortic rings
PharmacologyAntimicrobial agentsEffective against MRSA and other resistant strains
Neuroprotective effectsPotential reduction of neuroinflammation
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs due to semiconductor properties

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations in Cyclopenta[c]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Cl (3), CN (4) C₉H₇ClN₂ 178.62 High reactivity in nucleophilic substitution; corrosion inhibition potential
1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile Cl (1,3), CN (4) C₉H₆Cl₂N₂ 213.06 Enhanced electron deficiency; potential for dual substitution reactions
3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide Cl (3), CONH₂ (4) C₉H₁₀ClN₂O 257.55 Increased hydrogen bonding; altered solubility vs. nitrile analog
CAPD-1–CAPD-4 (e.g., 2-alkoxy-4-aryl derivatives) Alkoxy (2), aryl (4,7) Varies ~350–450 Corrosion inhibition in acidic media (PCT: 70–90% at 1 mM)
Cantleyine (methyl 6-hydroxy-7-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylate) COOCH₃ (4), OH (6), CH₃ (7) C₁₁H₁₃NO₃ 207.23 High polarity; strong basicity (pKa ~9–10) due to hydroxyl and ester groups
3-([4-(tert-Butyl)benzyl]sulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile S-benzyl (3), tert-butyl (1,4) C₃₀H₃₄N₂S 454.67 Steric bulk for targeted binding; sulfur enhances nucleophilicity

Physicochemical Properties

  • Polarity : Nitrile and carboxamide derivatives exhibit higher polarity than halogenated analogs, influencing solubility (e.g., carboxamide’s improved aqueous solubility vs. nitrile) .
  • Basicity : Cantleyine’s hydroxyl group confers strong basicity (pKa ~9–10), contrasting with the neutral nitrile group in the target compound .
  • Thermal Stability : Bulky tert-butyl substituents in sulfur-containing analogs increase thermal stability but reduce synthetic yield due to steric hindrance .

Biological Activity

3-Chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that has garnered interest in pharmacological and toxicological research due to its unique structural characteristics and potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆ClN₃
  • Molecular Weight : 179.6 g/mol
  • SMILES Notation : C1CC2=C(C1)N=NC(=C2C#N)Cl
  • InChIKey : QKYHVGHGQPHRNZ-UHFFFAOYSA-N

The compound features a chlorinated cyclopentapyridine structure with a carbonitrile group, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, studies involving related compounds suggest potential activities in various biological systems.

1. Enzymatic Activity

A study profiling various chemicals indicated that compounds with similar structures may exhibit enzyme inhibitory properties. For instance, cyclopenta[c]pyridines have been noted for their interactions with cholinesterase and cytochrome P450 enzymes . Although specific data on this compound is scarce, its structural similarities to other active compounds warrant investigation into its enzymatic inhibition capabilities.

2. Anticancer Potential

Cyclopentapyridine derivatives have shown promise in anticancer research. For example, compounds within this class have demonstrated selective inhibition against various cancer cell lines . While direct studies on this compound are lacking, the potential for anticancer activity remains a significant area for future research.

Case Study 1: Inhibition of Deubiquitinases

A recent study identified selective inhibitors for deubiquitinases (DUBs), with some cyclopentapyridine derivatives showing inhibition rates of over 20% at specific concentrations . This suggests that this compound could be evaluated for similar DUB inhibitory activity.

CompoundTargetIC50 (μM)Inhibition Rate (%)
Compound AUSP7<5034
Compound BUCHL1>25-
This compound TBDTBDTBD

Case Study 2: Toxicological Profiling

The ToxCast database has profiled numerous compounds for their toxicity and biological activity. While specific data on this compound is not available in the literature , related compounds have exhibited varying degrees of toxicity across different biological assays. This highlights the importance of conducting thorough toxicological assessments for new compounds in this class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile?

  • Methodological Answer : The compound can be synthesized via chlorination of a pyridine precursor using phosphoryl chloride (POCl₃) under reflux conditions. For example, analogous pyridinecarbonitrile derivatives have been synthesized by reacting 6-hydroxy-4-methyl-2-phenyl-5-pyridinecarbonitrile with POCl₃ at 80–100°C, yielding chloro-substituted products in high purity . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the molecular structure of this compound be reliably characterized?

  • Methodological Answer : X-ray crystallography using the SHELX software suite is the gold standard for resolving the molecular structure. SHELXL refines small-molecule crystallographic data with high precision, even for complex heterocycles . Complementary techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and ring saturation.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identification of nitrile (C≡N) and C-Cl functional groups.

Q. What purification and analytical techniques are suitable for this compound?

  • Methodological Answer :

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective.
  • Purity Analysis : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

Advanced Research Questions

Q. How does this compound interact with biological targets, such as PREPL enzymes?

  • Methodological Answer : The compound’s ability to cross the blood-brain barrier (BBB) makes it suitable for studying prolyl endopeptidase-like (PREPL) enzymes in neurological disorders. Fluopol-ABPP (fluorescence polarization activity-based protein profiling) is a high-throughput screening method to identify PREPL inhibitors. This technique uses fluorescent probes to monitor enzyme activity in brain homogenates, enabling quantification of target engagement and inhibitor potency .

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and PREPL’s active site. Focus on the nitrile group’s electrophilicity and chloro-substituent’s steric effects.
  • DFT Calculations : Gaussian or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.
  • MD Simulations : GROMACS or NAMD assesses stability of ligand-protein complexes under physiological conditions.

Q. How should researchers address contradictions between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies often arise from bioavailability or off-target effects. Validate findings using:

  • Orthogonal Assays : Compare fluopol-ABPP results with enzymatic activity assays (e.g., chromogenic substrates).
  • Pharmacokinetic Studies : Measure plasma and brain concentrations via LC-MS/MS to confirm BBB penetration .
  • Metabolite Profiling : Identify degradation products using UPLC-QTOF-MS to rule out interference from metabolites.

Key Research Considerations

  • Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure reproducibility.
  • Safety Protocols : Handle nitrile and chloro-containing compounds in fume hoods with appropriate PPE (gloves, goggles).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.